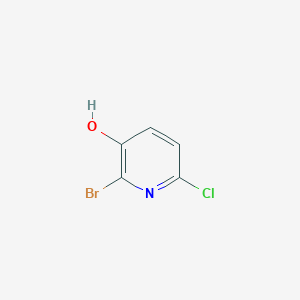

2-Bromo-6-chloropyridin-3-ol

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry. numberanalytics.comsciencepublishinggroup.com The unique electronic properties and versatility of the pyridine ring, which is isoelectronic with benzene (B151609), make it a crucial component in a vast array of applications. numberanalytics.com The nitrogen atom within the ring imparts a dipole moment and influences its reactivity, allowing it to participate in a wide range of chemical reactions. numberanalytics.com

In organic synthesis, pyridine and its derivatives serve as essential solvents, reagents, and building blocks for creating more complex molecules. globalresearchonline.netbohrium.com They are widely used as polar, aprotic solvents and as catalysts in various condensation reactions. globalresearchonline.net Their ability to be readily converted into different functional derivatives makes them a versatile scaffold in synthetic chemistry. nih.gov

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry, where they are integral to the structure of numerous pharmaceuticals. numberanalytics.comsciencepublishinggroup.comnih.govtandfonline.com The pyridine nucleus is found in a wide variety of biologically active compounds, including natural products like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govresearchgate.net Many drugs across different therapeutic areas, such as antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate pyridine rings. numberanalytics.com The presence of the pyridine moiety can enhance the pharmacological activity and solubility of drug molecules. nih.govjchemrev.com Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, antioxidant, anticonvulsant, and anticancer properties. nih.govtandfonline.comresearchgate.net

Overview of Halogenated Heterocyclic Compounds as Versatile Building Blocks

Halogenated heterocyclic compounds, which are heterocyclic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are exceptionally versatile building blocks in organic synthesis. jeyamscientific.insigmaaldrich.com The presence of halogen atoms significantly influences the reactivity and properties of the heterocyclic ring, making these compounds valuable precursors for a wide range of chemical transformations. jeyamscientific.inmdpi.com

The carbon-halogen bond in these compounds can be strategically manipulated in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki and Stille couplings. jeyamscientific.influorochem.co.uk This allows for the introduction of diverse functional groups and the construction of complex molecular architectures. jeyamscientific.in Organochlorine compounds are among the most extensively utilized halogenated heterocycles in synthetic chemistry. jeyamscientific.insigmaaldrich.com

In medicinal chemistry, the incorporation of halogens into heterocyclic scaffolds is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, fluorinated analogs are often synthesized to improve metabolic stability and bioavailability. The strategic placement of halogen atoms can lead to enhanced biological activity and the development of potent therapeutic agents. researchgate.net The diverse array of available halogenated heterocyclic building blocks provides chemists with a powerful toolkit for drug discovery and the synthesis of novel materials. tcichemicals.com

Historical Context of 2-Bromo-6-chloropyridin-3-ol in Synthetic Chemistry

The specific historical development of this compound as a distinct chemical entity is not extensively documented in early chemical literature. Its emergence is intrinsically linked to the broader advancements in the synthesis and functionalization of halogenated pyridines. The synthesis of such di-halogenated pyridinols became more feasible with the development of selective halogenation and substitution reactions on the pyridine ring. The synthesis of related compounds, such as 2-bromo-6-alkylaminopyridines, has been achieved through methods involving high temperatures and pressure, indicating the challenging nature of manipulating these types of structures. georgiasouthern.edu The compound itself is recognized as a versatile chemical intermediate in modern synthetic chemistry. a2bchem.com

Research Aims and Scope for this compound

Current and future research on this compound is primarily focused on its application as a key intermediate in the synthesis of more complex and biologically active molecules. The unique arrangement of the bromo, chloro, and hydroxyl substituents on the pyridine ring offers multiple reaction sites for further chemical modification.

Key research aims include:

Exploration of its reactivity: Investigating the differential reactivity of the bromine and chlorine atoms in cross-coupling and nucleophilic substitution reactions to enable selective functionalization.

Synthesis of novel derivatives: Utilizing this compound as a scaffold to synthesize new classes of compounds with potential applications in medicinal chemistry and materials science.

Development of bioactive molecules: Serving as a precursor for the synthesis of targeted therapeutic agents, particularly in the development of kinase inhibitors and other pharmaceuticals. The structural motif is of interest in the design of compounds that can interact with specific biological targets.

The scope of research is expanding as synthetic methodologies become more sophisticated, allowing for more precise and efficient manipulation of this versatile building block.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKFKPWGFUMBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674338 | |

| Record name | 2-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-16-0 | |

| Record name | 2-Bromo-6-chloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chloropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Bromo-6-chloropyridin-3-ol by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by its simplicity, revealing the key proton environments within the molecule. The spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the protons on the pyridine (B92270) ring and one for the hydroxyl proton.

The two aromatic protons, located at positions 4 and 5 of the pyridine ring, are chemically non-equivalent and appear as distinct signals in the downfield region, typically between δ 7.5 and 8.5 ppm. Their downfield shift is a result of the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the bromine and chlorine atoms further influences these shifts. libretexts.org These two protons are adjacent and will split each other into doublets.

The hydroxyl (-OH) proton is anticipated to appear as a broad singlet. Its chemical shift can be highly variable, often appearing anywhere from δ 10 to 12 ppm, and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, wherein the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the hydroxyl proton signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 8.5 | Doublet (d) |

| H-5 | 7.5 - 8.5 | Doublet (d) |

| -OH | 10.0 - 12.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the lack of symmetry in this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (Br, Cl, and OH). rsc.org

The carbons directly bonded to the electronegative halogen atoms (C-2 and C-6) and the oxygen atom (C-3) are expected to be the most deshielded, appearing furthest downfield. acs.org Specifically, the carbon bearing the bromine (C-2) and the carbon bearing the chlorine (C-6) will have their resonances affected by the heavy atom effect and electronegativity. The carbon attached to the hydroxyl group (C-3) will also be shifted downfield. The remaining carbons (C-4 and C-5) will resonate at higher fields. organicchemistrydata.org Comparing experimental shifts with those predicted by incremental calculation methods for substituted pyridines can aid in the unambiguous assignment of each carbon signal. acs.orgresearchgate.net

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 140 - 150 | Attached to Bromine |

| C-3 | 145 - 155 | Attached to Hydroxyl group |

| C-4 | 120 - 130 | |

| C-5 | 110 - 120 | |

| C-6 | 150 - 160 | Attached to Chlorine |

Fluorine-19 NMR (¹⁹F NMR) for Related Halogenated Analogs

While this compound itself is not fluorine-containing, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing related fluorinated analogs. acs.org Given that fluorine is 100% naturally abundant as the ¹⁹F isotope with a spin of I=½, this technique offers high sensitivity. chemicalbook.com

If a fluorine atom were substituted into the pyridine ring, for instance, creating an analog like 2-Bromo-6-fluoro-pyridin-3-ol, ¹⁹F NMR would provide valuable data. The key advantages include:

High Sensitivity: ¹⁹F has a high gyromagnetic ratio, approaching that of ¹H, making it easy to detect. chemicalbook.com

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which makes the signal highly sensitive to subtle changes in the local electronic environment. acs.org This allows for clear differentiation between fluorine atoms in slightly different positions.

Absence of Background Signals: There is virtually no endogenous fluorine signal in biological systems or common organic solvents, resulting in clean, background-free spectra. chemicalbook.com

In a hypothetical fluorinated analog, the ¹⁹F chemical shift and coupling constants (to ¹H or ¹³C) would provide unambiguous proof of the fluorine's position and offer insights into the electronic effects of the other substituents on the ring.

Phosphorus-31 NMR (³¹P NMR) for Catalyst Studies in Synthesis

The synthesis of substituted pyridines often involves transition-metal-catalyzed cross-coupling reactions, which frequently employ phosphine-based ligands. In such cases, ³¹P NMR spectroscopy is an indispensable tool for studying the catalyst's behavior during the reaction.

³¹P is a 100% abundant, spin I=½ nucleus, making ³¹P NMR a routine and informative technique. nih.gov If the synthesis of this compound were achieved using a palladium or copper catalyst with a triphenylphosphine (B44618) ligand, for example, ³¹P NMR could be used to:

Monitor the formation of the active catalytic species.

Observe the oxidative addition and reductive elimination steps, which are reflected as changes in the chemical shift and coordination environment of the phosphorus atom.

Identify catalyst decomposition products or resting states.

The chemical shift of the ³¹P nucleus is highly sensitive to the oxidation state of the metal center and the nature of the other ligands bound to it, providing a direct window into the catalytic cycle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₅H₃BrClNO, with a calculated molecular weight of approximately 208.44 g/mol .

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.

This combination results in a characteristic cluster of peaks for the molecular ion ([M]⁺). The spectrum will show a base peak (M), a peak at M+2 of nearly equal or slightly greater intensity, and a smaller peak at M+4. This unique pattern is definitive proof of the presence of one bromine and one chlorine atom in the molecule.

Under electron ionization (EI), the molecule will fragment in predictable ways, helping to confirm the arrangement of the atoms.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Notes |

| [C₅H₃⁷⁹Br³⁵ClNO]⁺ | 207 | Molecular Ion (M) |

| [C₅H₃⁸¹Br³⁵ClNO]⁺ / [C₅H₃⁷⁹Br³⁷ClNO]⁺ | 209 | M+2 Peak |

| [C₅H₃⁸¹Br³⁷ClNO]⁺ | 211 | M+4 Peak |

| [M-Br]⁺ | 128 | Loss of Bromine radical |

| [M-Cl]⁺ | 172 | Loss of Chlorine radical |

| [M-CO]⁺ | 179 | Loss of Carbon Monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the primary functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The most prominent and diagnostic absorption bands include:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretch: Weak to medium sharp peaks typically appear just above 3000 cm⁻¹, around 3050-3150 cm⁻¹, corresponding to the C-H bonds on the pyridine ring.

C=C and C=N Ring Stretching: A series of medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

C-O Stretch: An absorption band associated with the C-O stretching of the phenol-like hydroxyl group is expected around 1200-1260 cm⁻¹.

C-Br and C-Cl Stretches: The vibrations for the carbon-halogen bonds are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch often appears around 600-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 500-600 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3050 - 3150 | Weak to Medium |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Phenolic C-O | C-O stretch | 1200 - 1260 | Medium |

| Chloro-Aryl | C-Cl stretch | 600 - 800 | Medium |

| Bromo-Aryl | C-Br stretch | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal of suitable quality is the prerequisite for analysis.

While a specific, publicly available crystal structure for this compound is not documented in the searched literature, analysis of structurally related halogenated pyridine derivatives allows for a well-founded prediction of its crystallographic features. It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The presence of the hydroxyl group at the 3-position introduces the capacity for strong hydrogen bonding, which would be a dominant feature in the crystal packing, likely forming chains or more complex networks and contributing significantly to the stability of the crystal lattice.

The pyridine ring, with its inherent aromaticity, would be largely planar. The substituents—a bromine atom, a chlorine atom, and a hydroxyl group—would cause minor deviations from perfect planarity due to steric and electronic effects. The precise bond lengths and angles within the pyridine ring would be influenced by the electronic push-pull effects of the electron-withdrawing halogens and the electron-donating hydroxyl group.

A hypothetical crystallographic data table for this compound, based on typical values for similar compounds, is presented below. It is important to note that these are representative values and await experimental verification.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.68 |

This table is illustrative and represents potential data that would be obtained from a single-crystal X-ray diffraction experiment. The actual values can only be confirmed through experimental analysis.

Computational Chemistry in Structural Verification

In concert with experimental techniques like X-ray crystallography, computational chemistry provides a powerful tool for structural verification and analysis. nih.gov Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and geometry of molecules like this compound. nih.govresearchgate.net

By employing a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), the molecular geometry of this compound can be optimized in the gas phase. researchgate.net This computational approach allows for the calculation of key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated values can then be compared with experimental data obtained from X-ray crystallography to assess the accuracy of the computational model and to gain a deeper understanding of the substituent effects on the pyridine ring.

The combination of X-ray crystallography and computational chemistry offers a synergistic approach to the structural elucidation of this compound. While X-ray crystallography provides a detailed snapshot of the molecule in the solid state, computational methods offer a complementary view of the molecule's intrinsic properties in the gas phase and can help to rationalize the observed experimental data.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Chloropyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com Aromatic compounds that are electron-rich readily undergo EAS. However, electron-deficient π-systems, such as pyridine, are electronically mismatched for this type of reaction. nih.gov The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, deactivating the ring towards attack by electrophiles. nih.govmasterorganicchemistry.com

In the case of 2-Bromo-6-chloropyridin-3-ol, the pyridine ring is further deactivated by the presence of two electron-withdrawing halogen atoms (bromo and chloro). Consequently, the compound is highly unreactive under typical electrophilic aromatic substitution conditions. Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions, which are common for benzene (B151609) and its electron-rich derivatives, require harsh conditions for pyridines and are significantly limited in scope. nih.govlumenlearning.com

Nucleophilic Aromatic Substitution (SNAr) Reactions.

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This class of reaction is a primary pathway for the functionalization of this compound, where a nucleophile displaces a leaving group (in this case, one of the halogen atoms) on the aromatic ring. byjus.com The presence of electron-withdrawing groups, including the ring nitrogen itself and the additional halogen substituents, activates the ring for nucleophilic attack. wikipedia.orgbyjus.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is generally the rate-determining step. researchgate.net This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).

For pyridines, the ring nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions (C2, C4, C6). wikipedia.org This stabilization makes pyridines more reactive in SNAr reactions compared to similarly substituted benzene derivatives. wikipedia.org

Table 1: Key Stages of the SNAr Mechanism

| Stage | Description | Key Features |

| Step 1: Nucleophilic Attack | A nucleophile attacks the carbon atom bonded to a leaving group. | Formation of a resonance-stabilized carbanion (Meisenheimer complex); Disruption of aromaticity; Typically the rate-determining step. wikipedia.orgresearchgate.net |

| Step 2: Leaving Group Departure | The leaving group is eliminated, restoring the aromatic system. | Aromaticity is regained; This step is typically fast. masterorganicchemistry.com |

The "element effect" in SNAr reactions for activated aryl substrates typically follows the leaving group order F > NO2 > Cl ≈ Br > I. researchgate.netrsc.org This order suggests that the rate-determining step is the initial nucleophilic attack, rather than the expulsion of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. sci-hub.se

In contrast, if the breaking of the carbon-halogen bond (expulsion of the leaving group) were the rate-determining step, the reactivity order would be I > Br > Cl > F, reflecting the relative C-X bond strengths. sci-hub.se Studies on various halopyridines have shown that the reactivity order can vary depending on the nucleophile. For instance, reactions with sulfur nucleophiles sometimes show an order of I > Br > Cl, suggesting the second step of the SNAr mechanism is rate-determining. sci-hub.se However, with an oxygen nucleophile, the reactivity often follows F > Cl > Br > I, indicating a charge-controlled reaction where the initial attack is the slow step. sci-hub.se For this compound, both bromine and chlorine are good leaving groups, and their relative reactivity (i.e., which is substituted preferentially) would depend on the specific nucleophile and reaction conditions. In many cases, their lability is comparable. researchgate.netrsc.org

Metal-Catalyzed Cross-Coupling Reactions.

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for modifying halo-pyridines like this compound. mdpi.commdpi-res.com These reactions allow for the selective functionalization at the positions of the halogen atoms.

The Suzuki-Miyaura cross-coupling is a widely used reaction that couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.com

The general catalytic cycle involves three main steps: libretexts.orgyonedalabs.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound), forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

In the context of this compound, the Suzuki-Miyaura reaction would allow for the introduction of aryl, heteroaryl, alkyl, or alkenyl groups at either the C2 or C6 position. The typical reactivity order for halides in the oxidative addition step is I > Br > OTf >> Cl. tcichemicals.com Therefore, it is expected that the C-Br bond at the 2-position would react selectively before the C-Cl bond at the 6-position, enabling regioselective functionalization.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

| Component | Role | Example |

| Electrophile | Substrate containing the leaving group (halide). | This compound |

| Nucleophile | Organoboron reagent that provides the coupling partner. | Phenylboronic acid |

| Catalyst | Palladium(0) complex that facilitates the reaction. | Pd(PPh3)4 |

| Base | Activates the organoboron reagent for transmetalation. | Na2CO3, K3PO4 |

| Solvent | Solubilizes reactants and facilitates the reaction. | Dioxane, Toluene, DMF |

While this compound acts as the electrophile in a Suzuki-Miyaura coupling, it is important to consider the known difficulties associated with the 2-pyridyl moiety in this reaction, often referred to as the "2-pyridyl problem". nih.govresearchgate.net This issue primarily relates to the use of 2-pyridyl organometallics, particularly 2-pyridyl boron reagents, as the nucleophilic coupling partner. nih.govresearchgate.net

These reagents are known for their instability and poor reactivity. nih.govresearchgate.net Key challenges include:

Protodeboronation: 2-Pyridyl boron reagents are often susceptible to hydrolysis, where the boron group is replaced by a hydrogen atom, effectively destroying the nucleophile. nih.govresearchgate.net

Slow Transmetalation: The nitrogen atom of the 2-pyridyl group can coordinate to the palladium catalyst, which can inhibit the crucial transmetalation step and slow down or halt the catalytic cycle. nih.gov

Although these challenges are most pronounced when the 2-pyridyl group is on the boron reagent, they highlight the complex interactions that the pyridine nitrogen at the 2-position can have with the metal catalyst. This provides important context for potential complexities in optimizing Suzuki-Miyaura reactions involving substrates like this compound.

Suzuki-Miyaura Cross-Coupling.

Utilizing Pyridine Sulfinates as Coupling Partners

While specific examples of this compound reacting with pyridine sulfinates are not detailed in the provided search results, the general utility of pyridine sulfinates as coupling partners in palladium-catalyzed reactions is well-established. These reagents have emerged as effective substitutes for pyridine-2-boronic acids, which can be difficult to prepare and exhibit poor stability. nih.govsemanticscholar.orgtcichemicals.com The palladium-catalyzed desulfinylative cross-coupling process allows for the formation of carbon-carbon bonds between aryl halides and the pyridine sulfinate. nih.govsemanticscholar.org This method is noted for its broad scope, tolerating a variety of functional groups and allowing for the synthesis of medicinally relevant linked pyridine-heterocycle structures. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine (B1218219) ligand and a base like potassium carbonate. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) cocatalyst in the presence of an amine base. organic-chemistry.org This reaction has been successfully applied to various bromopyridine derivatives. For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds in moderate to excellent yields. researchgate.net Optimized conditions for similar substrates often involve a catalyst system like Pd(CF₃COO)₂, PPh₃, and CuI, with an amine base such as Et₃N in a solvent like DMF at elevated temperatures. researchgate.net The chemoselectivity of such reactions on polyhalogenated pyridines, for example 3,5-dibromo-2,6-dichloropyridine, has also been demonstrated, allowing for the synthesis of various alkynylated pyridines. rsc.org While direct examples for this compound are not available, its structure suggests that it would be a viable substrate for Sonogashira coupling, likely reacting selectively at the more labile C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction is known for its wide substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org The methodology has been effectively applied to 2-bromopyridines for the synthesis of various secondary and tertiary aminopyridines. nih.govresearchgate.net A typical catalyst system consists of a palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, such as (±)-BINAP, in the presence of a strong base like sodium tert-butoxide. chemspider.com Although specific studies on this compound are not present in the search results, the successful amination of other 2-bromopyridines suggests its potential as a substrate in this transformation. nih.govchemspider.com

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction represents a key method for C-C bond formation and typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. wikipedia.orglibretexts.org The reaction conditions often utilize a palladium catalyst, such as palladium(II) acetate, and can be performed with or without phosphine ligands. organic-chemistry.orgnih.gov The versatility of the Heck reaction has been demonstrated with a wide range of aryl bromides and alkenes. organic-chemistry.org Given its structure, this compound would be expected to undergo Heck coupling at the C-Br bond, allowing for the introduction of various alkenyl substituents at the 2-position of the pyridine ring.

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the stability of the organostannane reagents to air and moisture, as well as their tolerance of a wide array of functional groups. wikipedia.orgthermofisher.cn The reaction has been widely used in organic synthesis, including the coupling of various bromopyridines. researchgate.net For instance, stereoretentive Stille cross-coupling has been achieved with 2-bromopyridine (B144113) and secondary alkyl azastannatranes using a palladium catalyst and a specialized biarylphosphine ligand. nih.gov This demonstrates the potential for complex molecule synthesis starting from bromopyridine scaffolds. Therefore, this compound is a suitable candidate for Stille coupling, enabling the formation of a C-C bond at the 2-position by reacting it with a suitable organostannane reagent in the presence of a palladium catalyst.

Role of Catalysts and Ligands in Cross-Coupling Efficiency

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of catalyst and, particularly, the ancillary ligands. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org

For reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are crucial as they promote both the oxidative addition and the final reductive elimination steps. wikipedia.orgresearchgate.net The development of various "generations" of catalyst systems with increasingly sophisticated ligands has expanded the scope of this reaction to a wide range of coupling partners under milder conditions. wikipedia.org Similarly, in Stille couplings, sterically hindered and electron-rich ligands can accelerate the reaction, with bulky, electron-deficient biarylphosphines also proving effective in specific cases. nih.gov

In Sonogashira couplings, a palladium-phosphine complex is standard, often in conjunction with a copper(I) co-catalyst which facilitates the formation of a copper(I) acetylide intermediate. organic-chemistry.org However, copper-free versions have been developed to avoid the homocoupling of alkynes. thalesnano.com The choice of ligand and palladium precursor can significantly influence reaction outcomes, including yield and selectivity, especially when dealing with poly-functionalized substrates. nobelprize.orgmdpi.com

Table 1: Common Catalysts and Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Palladium Source | Common Ligands | Role of Ligand/Catalyst System |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Triphenylphosphine (B44618) (PPh₃) | Stabilizes Pd(0) species; facilitates oxidative addition. |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | Bulky, electron-rich ligands promote reductive elimination of the C-N bond. |

| Heck Reaction | Pd(OAc)₂ | Triphenylphosphine (PPh₃), None | Stabilizes the active catalyst; influences regioselectivity. |

| Stille Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Triphenylphosphine (PPh₃), AsPh₃ | Accelerates the rate-limiting transmetalation step. |

Reactions Involving the Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the 3-position of this compound is a nucleophilic site that can readily undergo reactions such as alkylation and acylation. These reactions are fundamental for modifying the properties of the molecule or for protecting the hydroxyl group during subsequent transformations on the pyridine ring.

Alkylation involves the formation of an ether linkage. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Acylation results in the formation of an ester. This can be accomplished by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine, which serves as both a catalyst and a scavenger for the acid byproduct. lookchem.com Protecting the hydroxyl group as an acetyl ester is a common strategy in multi-step syntheses. lookchem.com While specific examples for this compound are not provided in the search results, these are standard transformations for phenolic hydroxyl groups.

Compound Index

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity of this compound is significantly influenced by the distinct electronic and steric environments created by its three different substituents: a bromo group, a chloro group, and a hydroxyl group. These substituents direct the outcome of chemical transformations, leading to specific regiochemical and stereochemical products. The regioselectivity, in particular, has been a subject of investigation, especially in the context of synthesizing more complex substituted pyridine derivatives.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

In the synthesis of complex molecules, the ability to selectively functionalize a dihalogenated pyridine is of great synthetic utility. For derivatives of this compound, palladium-catalyzed cross-coupling reactions have been shown to proceed with a high degree of regioselectivity. Specifically, these reactions have demonstrated a pronounced preference for reaction at the C-Br bond over the C-Cl bond.

A study on 2-bromo-6-chloropyridin-3-yl deoxyribonucleosides revealed that palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, occurred chemoselectively at the position of the bromine atom. This selectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle, a common trend in palladium-catalyzed reactions. The C-Br bond is weaker and more polarizable, making it more susceptible to reaction with the palladium(0) catalyst.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The initial oxidative addition is the rate-determining step and preferentially occurs at the more reactive C-Br bond.

Below is a table summarizing the regioselective outcomes of palladium-catalyzed cross-coupling reactions on a this compound derivative.

| Reaction Type | Reagents | Catalyst | Product | Selectivity |

| Suzuki Coupling | Arylboronic acid, Base | Pd(PPh₃)₄ | 2-Aryl-6-chloropyridin-3-ol derivative | Selective for C-Br bond |

| Sonogashira Coupling | Terminal alkyne, Cu(I) co-catalyst, Base | Pd(PPh₃)₂Cl₂ | 2-Alkynyl-6-chloropyridin-3-ol derivative | Selective for C-Br bond |

Regioselectivity in Nucleophilic Aromatic Substitution

In contrast to the high regioselectivity observed in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) reactions on this compound derivatives have been found to be largely unselective. Nucleophilic attack can occur at both the carbon bearing the bromine and the carbon bearing the chlorine, leading to a mixture of products.

The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of the electron-withdrawing halogen substituents, making the ring susceptible to nucleophilic attack. Both the C2 and C6 positions are activated towards nucleophilic substitution. The lack of significant selectivity suggests that the electronic and steric differences between the bromo and chloro substituents at these positions are not sufficient to direct the attack of a nucleophile to a single position under typical SNAr conditions. This results in the formation of a mixture of 2-substituted-6-chloropyridin-3-ol and 2-bromo-6-substituted-pyridin-3-ol derivatives, which often requires challenging separation procedures.

Stereoselectivity in Reactions of this compound

Applications of 2 Bromo 6 Chloropyridin 3 Ol in Complex Molecule Synthesis

Building Block in Pharmaceutical Development

Synthesis of Anti-Cancer Agents 5.1.2. Development of Antibiotics 5.1.3. Precursor to Targeted Therapies for Diseases 5.1.4. Analogues of GPR54 Antagonists 5.1.5. Dopamine/Serotonin Receptor Ligands 5.1.6. Topoisomerase IIα-Targeted Chemotherapeutic Agents

Currently, there is no available research that explicitly outlines the utilization of 2-Bromo-6-chloropyridin-3-ol for these specific synthetic pathways. The requested detailed research findings and data tables for each subsection could not be generated due to the absence of relevant studies in the public domain.

Therefore, the subsequent sections of this article, which were intended to elaborate on the specific roles of this compound in the synthesis of the aforementioned therapeutic agents, cannot be provided at this time. Further research and publications in the field of medicinal chemistry may, in the future, shed light on the potential applications of this particular chemical compound.

Role in Agrochemical Chemistry

The structural attributes of this compound, namely the presence of reactive halogen atoms and a polar hydroxyl group on a pyridine (B92270) ring, make it a valuable intermediate in the synthesis of agrochemicals. The pyridine scaffold is a common feature in many pesticides due to its ability to interact with biological targets in pests and pathogens.

Formulation of Pest Control Agents

While direct application of this compound as a pest control agent is not documented, its role as a precursor is significant. It is utilized in the synthesis of more complex molecules with insecticidal properties. For instance, derivatives of bromo- and chloro-substituted pyridines are key components in the creation of novel insecticides. The synthesis of compounds like 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one, which has shown high efficacy against pests like Plutella xylostella, highlights the importance of the substituted pyridine moiety in developing potent pest control agents semanticscholar.org.

Crop Protection Solutions

In the broader context of crop protection, this compound serves as a foundational molecule for developing a range of protective agents. The halogen atoms on the pyridine ring can be selectively substituted to introduce various functional groups, leading to the creation of diverse chemical libraries for screening potential new agrochemicals. This versatility allows for the fine-tuning of the biological activity and physical properties of the final products to meet specific crop protection needs. The synthesis of novel anthranilic diamide (B1670390) insecticides containing the 3-bromo-1-(3-chloropyridin-2-yl)pyrazole moiety is a testament to the utility of such building blocks in generating effective crop protection solutions mdpi.com.

Herbicidal and Antimicrobial Activity

The development of new herbicides is crucial for modern agriculture. Pyridine derivatives have been extensively studied for their herbicidal properties. Research into 1,2,4-triazolo[4,3-a]pyridine derivatives has revealed that compounds bearing a substituted pyridine ring can exhibit significant herbicidal activity against various weeds researchgate.net. While direct studies on the herbicidal activity of this compound are scarce, its structural motifs are present in more complex molecules designed to inhibit plant growth. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from precursors like 2-chloronicotinic acid, have shown good herbicidal activity against certain types of weeds mdpi.com.

In terms of antimicrobial activity, the presence of halogens on a phenolic ring is known to enhance antimicrobial effects. Studies on flavonoid derivatives containing bromine and chlorine have demonstrated their significant inhibitory effects on the growth of pathogenic bacteria and fungi nih.gov. This suggests that derivatives of this compound could be explored for the development of novel antimicrobial agents for crop protection. Research on 6-bromoindolglyoxylamide derivatives has also shown intrinsic antimicrobial activity towards Gram-positive bacteria nih.gov.

| Agrochemical Application Area | Role of this compound | Example of Derived Compound Class | Target |

| Pest Control | Precursor/Intermediate | N-pyridylpyrazolyl quinazolinones | Insects (e.g., Plutella xylostella) |

| Crop Protection | Building Block | Anthranilic Diamides | Various crop pests |

| Herbicidal Activity | Structural Motif | Pyrido[2,3-d]pyrimidines | Weeds |

| Antimicrobial Activity | Potential Precursor | Halogenated flavonoids/indoles | Bacteria and Fungi |

Contributions to Material Science

The application of this compound in material science is an emerging area of research, leveraging the compound's unique electronic and chemical properties.

Creation of Specialized Polymers

There is limited publicly available information directly linking this compound to the synthesis of specialized polymers. However, functionalized pyridines, in general, are of interest in polymer chemistry. The presence of reactive sites (bromo, chloro, and hydroxyl groups) on this compound makes it a potential monomer or cross-linking agent in the synthesis of polymers with tailored properties such as thermal stability, flame retardancy, or specific electronic characteristics. Further research is needed to explore its utility in this domain.

Utility in Biochemical Research

The halogenated pyridine derivative, this compound, serves as a versatile building block in the synthesis of various heterocyclic compounds with potential applications in biochemical research. Its utility is primarily demonstrated through its incorporation into larger, more complex molecules that are then studied for their biological activity.

Studies Related to Enzyme Inhibition

While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available research, its role as a precursor in the synthesis of potent enzyme inhibitors is noteworthy. Pyridine and fused pyrimidine (B1678525) structures, which can be derived from this starting material, are core components of various kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

For instance, the general structure of many Bruton's tyrosine kinase (BTK) inhibitors incorporates a pyrimidine or pyridine core. These inhibitors are under investigation for the treatment of hyperproliferative diseases. Although not explicitly naming this compound as the starting material in all cases, the synthesis of such complex inhibitors often involves multi-step processes where halogenated pyridines are key intermediates. The bromo and chloro substituents on the pyridine ring of this compound offer regioselective sites for chemical modification, allowing for the systematic construction of the final inhibitor molecule.

Receptor Binding Investigations

Similar to its application in enzyme inhibition studies, this compound is a valuable starting material for the synthesis of ligands used in receptor binding investigations. The pyridine scaffold is a common feature in molecules designed to interact with a wide range of biological receptors. The specific substitution pattern of this compound allows for the introduction of various pharmacophores that can influence the binding affinity and selectivity of the final compound for a particular receptor.

Research in this area often involves the synthesis of a library of related compounds, where the core structure derived from this compound is systematically modified. These libraries are then screened for their ability to bind to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. While detailed binding studies on derivatives synthesized directly from this compound are not widely published, the fundamental chemical reactivity of this compound makes it a suitable candidate for the generation of such screening libraries.

Applications in Analytical Chemistry as a Standard

Currently, there is limited specific information available in scientific literature detailing the use of this compound as a formal analytical standard. However, its stable, well-defined chemical structure and molecular weight suggest its potential as a reference compound in chromatographic and spectroscopic analyses, particularly in the context of synthetic chemistry.

In a research or manufacturing setting where this compound is used as a reactant, it would likely be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to ensure its purity and identity before use. In these instances, a pure sample of the compound would serve as an internal reference or standard for the validation of analytical methods being developed for the monitoring of a chemical reaction or the quality control of a final product.

Development of Novel Heterocyclic and Macrocyclic Compounds

The chemical architecture of this compound, featuring two different halogen atoms and a hydroxyl group on a pyridine ring, makes it a highly valuable precursor for the development of novel heterocyclic and macrocyclic compounds. The differential reactivity of the bromo and chloro substituents allows for selective and sequential chemical transformations, such as cross-coupling reactions, to build more complex molecular frameworks.

The synthesis of fused heterocyclic systems is a key area where this compound can be applied. For example, the pyridine ring can be annulated with other rings to create structures like furopyridines, which are of interest in medicinal chemistry. The hydroxyl group can also participate in cyclization reactions to form new heterocyclic rings.

While specific examples of macrocyclization reactions starting directly from this compound are not extensively reported, its potential as a building block in the convergent synthesis of macrocycles is significant. Macrocyclic compounds are of great interest in drug discovery due to their unique conformational properties and ability to interact with challenging biological targets. The rigid pyridine core of this compound can serve as a scaffold to which longer chains can be attached and subsequently cyclized to form large ring structures.

Computational and Theoretical Studies of 2 Bromo 6 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively employed to investigate the properties of halogenated pyridines and related aromatic systems. These calculations are fundamental to predicting the molecular geometry, electronic structure, and vibrational spectra of molecules like 2-Bromo-6-chloropyridin-3-ol.

DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. For halogenated pyridines, these calculations can predict bond lengths and angles with a high degree of accuracy when compared to experimental data. researchgate.net For instance, in studies of 2-chloro- and 2-bromopyridine (B144113), it has been observed that halogen substitution at the C(2) position leads to a shortening of the adjacent N–C(2) bond. researchgate.net It is reasonable to infer that similar geometric perturbations would be present in this compound.

A computational study on a related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), using the B3LYP/6-31+G(d,p) level of theory, provides insight into the expected bond lengths and angles. researchgate.net While the aniline (B41778) functional group introduces different electronic effects, the data for the halogenated ring system offers a valuable comparative baseline.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (2-bromo-6-chloro-4-fluoroaniline) Calculated at the B3LYP/6-31+G(d,p) Level of Theory. researchgate.net

| Parameter | Bond Length (Å) |

| C-Br | 1.898 |

| C-Cl | 1.745 |

| C-F | 1.357 |

| C-N | 1.401 |

This table is interactive. Click on the headers to sort the data.

Theoretical vibrational analysis through DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, generally show excellent agreement with experimental values. researchgate.net For 2-chloropyridine (B119429) and 2-bromopyridine, DFT calculations have been successfully used to assign the various vibrational modes of the molecules. researchgate.net These studies provide a foundation for predicting the vibrational spectrum of this compound, where characteristic bands for C-Br, C-Cl, C-O, and O-H stretching and bending modes would be expected.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-chloropyridine and 2-bromopyridine using DFT (B3LYP/6-311++G(d,p)). researchgate.net

| Vibrational Mode | 2-chloropyridine | 2-bromopyridine |

| Ring Stretching | 1578, 1565, 1455, 1420 | 1572, 1559, 1450, 1414 |

| In-plane CH Bending | 1275, 1148, 1080, 1045 | 1270, 1145, 1075, 1040 |

| Out-of-plane CH Bending | 985, 890, 780, 740 | 980, 885, 775, 735 |

| Ring Bending | 615, 410 | 610, 405 |

This table is interactive. Users can filter the data based on the vibrational mode.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies (eV) for 3-Bromo-2-hydroxypyridine. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.880 |

| LUMO | -1.475 |

| HOMO-LUMO Gap | 5.405 |

This is an interactive table. Hover over the values for more details.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For a molecule like this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms. A computational study on 2-bromo-6-chloro-4-fluoroaniline demonstrated the utility of MEP maps in identifying these reactive sites. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and the determination of activation energies. While specific studies on the reaction mechanisms of this compound were not found, the general principles of computational reaction mechanism elucidation are well-established.

Steric and Electronic Influences on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its substituents: a bromine atom, a chlorine atom, a hydroxyl group, and the nitrogen atom within the pyridine ring. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these influences by mapping electron density, calculating molecular orbitals, and modeling electrostatic potentials. mdpi.com

Electronic Effects: The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of the two electron-withdrawing halogen substituents (bromine and chlorine) at the C2 and C6 positions. This significant electron withdrawal deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

The hydroxyl group at the C3 position, conversely, is an activating group due to its ability to donate electron density to the ring via resonance. It acts as an ortho-, para-director for electrophilic attack. However, the strong deactivating influence of the halogens and the ring nitrogen generally makes electrophilic substitution challenging. The electronic nature of the substituents creates a complex reactivity map. The molecular electrostatic potential (MEP) surface would likely show a region of high positive potential around the ring and the halogen atoms (a phenomenon known as the σ-hole in halogen bonding), indicating sites susceptible to nucleophilic attack, while a negative potential would be localized near the oxygen and nitrogen atoms. dntb.gov.ua

Steric Effects: Steric hindrance plays a crucial role in directing the reactivity of this compound. The bromine and chlorine atoms flanking the nitrogen atom at positions 2 and 6 create significant steric bulk. This hindrance can impede the approach of reagents to the nitrogen atom and the adjacent C3-hydroxyl group. For reactions involving the hydroxyl group, such as O-alkylation or O-acylation, the neighboring bromine atom at C2 can sterically hinder the transition state, potentially lowering reaction rates compared to a less substituted pyridinol. Similarly, any substitution reaction at the C4 or C5 positions would be influenced by the steric presence of the adjacent large halogen atoms. Computational models can quantify this steric hindrance, for example, by using steric maps of buried volume (%VBur), which can help rationalize experimental observations regarding regioselectivity. researchgate.net

The combination of these effects dictates the most probable sites for chemical modification. For instance, nucleophilic substitution might be favored at the C2 or C6 positions, but the reaction's feasibility would depend on the nucleophile and reaction conditions, overcoming the steric hindrance. The acidity of the hydroxyl proton is also enhanced by the inductive electron withdrawal of the adjacent bromine and the ring system.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For this compound and its derivatives, QSAR and QSPR studies can be computationally developed to predict their potential as therapeutic agents or to estimate key properties like solubility, lipophilicity, and toxicity without the need for extensive experimental synthesis and testing. wjpsonline.comnih.gov

A typical QSAR/QSPR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive model. For a series of derivatives based on the this compound scaffold, these descriptors would fall into several categories:

Electronic Descriptors: Charges on atoms, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like molar refractivity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

For example, a QSAR model for the potential herbicidal activity of 1,2,4-triazolo[4,3-a]pyridine derivatives was developed to understand the structure-activity relationship. researchgate.net Similarly, a model could be constructed for derivatives of this compound to predict a specific biological activity. The resulting equation would highlight which descriptors are most influential.

Hypothetical QSAR Model Equation: pIC50 = β0 + β1(LogP) + β2(LUMO) + β3*(Molecular Volume)

This equation would suggest that the biological activity (expressed as pIC50) is dependent on the compound's lipophilicity, its ability to accept electrons, and its size.

| Descriptor Type | Descriptor Name | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

| Topological | Wiener Index | Molecular branching and compactness |

The predictive power of these models is rigorously evaluated using internal (e.g., cross-validation) and external validation techniques to ensure their robustness and reliability for screening new, unsynthesized derivatives.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which is invaluable for the structural elucidation and characterization of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely used to calculate NMR, IR, and Raman spectra with a high degree of accuracy. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), have shown excellent agreement with experimental data for halogenated aromatic compounds. researchgate.net Discrepancies between calculated and experimental shifts are often minimal, typically within 0.5 ppm for ¹H and 6.5 ppm for ¹³C, which is sufficient to aid in the assignment of complex spectra. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. arxiv.org By calculating the harmonic frequencies of the optimized molecular structure, a complete vibrational spectrum can be generated. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, or C-halogen stretches. For halogenated pyridines, DFT calculations have successfully reproduced experimental vibrational spectra, allowing for a detailed understanding of how halogen substitution affects the vibrational modes of the pyridine ring. researchgate.netresearchgate.netcdnsciencepub.com

| Spectroscopy | Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm | 114.5 ppm |

| ¹H NMR | Chemical Shift (H4) | ~7.5 ppm | 7.45 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ | 3415 cm⁻¹ |

| IR | C-Cl Stretch | ~750 cm⁻¹ | 755 cm⁻¹ |

| Raman | Ring Breathing Mode | ~1000 cm⁻¹ | 1005 cm⁻¹ |

These computational tools not only aid in confirming the structure of a synthesized compound but also allow for the study of hypothetical molecules, providing insights into their spectroscopic signatures before they are ever created in a lab.

Design of New Derivatives and Reaction Pathways

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of new derivatives and the exploration of potential synthetic routes. auctoresonline.org The this compound scaffold serves as a versatile starting point for designing novel compounds with tailored biological or material properties.

Design of New Derivatives: The process of designing new derivatives begins with the core structure of this compound. Modifications can be proposed at several positions: the hydroxyl group can be alkylated or esterified, and the hydrogen atoms at C4 and C5 can be replaced with various functional groups. The bromine and chlorine atoms can also be targeted for substitution, for example, via cross-coupling reactions.

Computational tools are then used to build a virtual library of these new derivatives. nih.govmalariaworld.org High-throughput virtual screening can be performed to predict their properties. This often involves:

Molecular Docking: Simulating how the designed molecules bind to the active site of a biological target (e.g., an enzyme or receptor) to predict their inhibitory potential. researchgate.net

ADME/Tox Prediction: Calculating pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion, as well as predicting potential toxicity, to filter out candidates with poor drug-like characteristics. auctoresonline.org

QSAR/QSPR Models: Using previously developed models (as described in section 6.3) to rapidly estimate the activity or properties of the newly designed compounds.

This in silico approach allows researchers to prioritize a small number of the most promising candidates for actual chemical synthesis and experimental testing, significantly saving time and resources. nih.gov

Prediction of Reaction Pathways: Theoretical calculations are also invaluable for understanding and predicting chemical reactivity and reaction mechanisms. mdpi.commdpi.com For any proposed synthesis of a new derivative of this compound, computational methods can be used to:

Model Reaction Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, the entire energy profile of a reaction can be mapped out.

Determine Activation Energies: The calculated energy barrier (activation energy) can indicate the feasibility of a proposed reaction under certain conditions.

Investigate Regioselectivity and Stereoselectivity: When a reaction can lead to multiple products, computational models can predict which isomer is more likely to form by comparing the energies of the different reaction pathways. mdpi.com

By providing a detailed, atomistic view of the reaction process, these theoretical investigations can guide the choice of reagents, catalysts, and reaction conditions to optimize the synthesis of desired derivatives.

常见问题

Q. What are the optimal synthetic routes for 2-bromo-6-chloropyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine precursors. For example, bromination of 6-chloropyridin-3-ol derivatives under controlled temperatures (e.g., 0–25°C) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or THF) can yield the target compound . Catalytic systems, such as transition-metal catalysts, may enhance regioselectivity. Reaction optimization should include monitoring via TLC or HPLC to track intermediates and minimize side products like dihalogenated byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : 1H/13C NMR : The hydroxyl proton appears as a singlet (~δ 10–12 ppm), while aromatic protons resonate between δ 7.5–8.5 ppm. The bromine and chlorine substituents induce distinct splitting patterns due to their electron-withdrawing effects . Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 207.44 (C5H3BrClNO), with fragmentation patterns confirming Br and Cl loss (e.g., [M-Br]+ at m/z 128.44) . IR Spectroscopy : A broad O-H stretch (~3200 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. What strategies mitigate side reactions during functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Protecting Groups : Use silyl ethers (e.g., TMSCl) to protect the hydroxyl group before Suzuki-Miyaura coupling or nucleophilic substitutions, preventing unwanted oxidation or dehalogenation .

- Metal Catalysis : Pd(0)/Pd(II) catalysts enable selective cross-coupling at the bromine site (e.g., with aryl boronic acids), while leaving the chlorine and hydroxyl groups intact. Ligands like XPhos improve turnover .

- Solvent Optimization : Non-polar solvents (e.g., toluene) reduce hydrolysis risks compared to polar aprotic solvents .

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in heterocyclic chemistry?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Br and Cl groups deactivate the pyridine ring, directing EAS to the para position relative to the hydroxyl group. Computational studies (DFT) can map charge distribution to predict reactivity .

- Nucleophilic Displacement : Bromine’s lower electronegativity vs. chlorine makes it more susceptible to nucleophilic attack (e.g., SNAr reactions with amines), enabling selective derivatization .

Q. What analytical discrepancies arise in quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD vs. GC-MS : Polar impurities (e.g., residual diols) may co-elute with the target in HPLC but separate better in GC-MS due to volatility differences. Validate methods using spiked standards .

- XRD vs. NMR Crystallography : Polymorphs or hydrate forms detected via XRD may explain NMR signal splitting not accounted for in solution-phase models .

Methodological Challenges & Data Interpretation

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Validation : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives from aggregation-based toxicity .

- Metabolite Profiling : Use LC-HRMS to identify hydrolyzed or oxidized metabolites that may contribute to observed activity .

Q. What computational tools predict the compound’s potential in coordination chemistry or materials science?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。